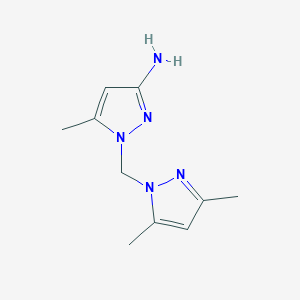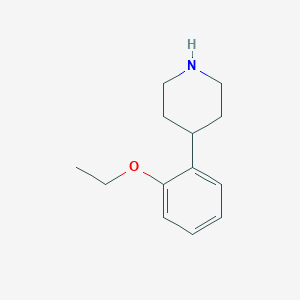
4-(2-Ethoxyphenyl)piperidine
Descripción general
Descripción
“4-(2-Ethoxyphenyl)piperidine” is a chemical compound that is part of a collection of rare and unique chemicals . It is provided to early discovery researchers for their studies . The compound is also known as “4-(2-ethoxyphenyl)piperidine hydrochloride” with a CAS Number of 198334-35-9 .
Molecular Structure Analysis
The molecular structure of “4-(2-Ethoxyphenyl)piperidine” is represented by the linear formula C13H20BrNO . The compound is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Physical And Chemical Properties Analysis
“4-(2-Ethoxyphenyl)piperidine” is a powder with a molecular weight of 241.76 .
Aplicaciones Científicas De Investigación
Dopamine Transporter Affinity and Selectivity
Research has explored the affinity and selectivity of piperidine analogues for the dopamine transporter (DAT), which is critical in understanding their potential therapeutic applications for disorders related to dopamine dysregulation. For instance, a study found that certain piperidine analogues, specifically designed to probe the role of the N-substituent, demonstrated subnanomolar affinity for the DAT, indicating their potential use in designing compounds targeting dopamine-related disorders (Prisinzano et al., 2002).
Serotonin Receptor Imaging with PET
Another significant application of structurally similar compounds is in the development of radioligands for positron emission tomography (PET) imaging. Compounds such as [18F]p-MPPF have been utilized to study the serotonergic neurotransmission by targeting the 5-HT1A receptors. This research is pivotal in advancing our understanding of the serotonergic system in the human brain, contributing to the development of treatments for psychiatric disorders (Plenevaux et al., 2000).
Antibacterial and Antioxidant Properties
The antibacterial and antioxidant properties of new compounds synthesized from piperidine derivatives have also been a subject of study. These compounds show moderate antibacterial activity against certain strains, and some exhibit significant antioxidant properties. Such research underscores the potential of piperidine derivatives in developing new antibacterial and antioxidant agents, contributing to the pharmaceutical and biomedical fields (Гаспарян et al., 2011).
Selective Estrogen Receptor Modulators (SERMs)
The design and synthesis of novel Selective Estrogen Receptor Modulators (SERMs) based on piperidine derivatives have been explored, aiming at developing therapeutic agents for conditions related to estrogen receptor activity. This research not only contributes to our understanding of the structural requirements for SERM activity but also opens up avenues for the development of new drugs in the treatment of estrogen-related disorders (Yadav et al., 2011).
Direcciones Futuras
Piperidines play a significant role in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(2-Ethoxyphenyl)piperidine”, is an important task of modern organic chemistry .
Mecanismo De Acción
Target of Action
4-(2-Ethoxyphenyl)piperidine is a derivative of piperidine, a heterocyclic moiety that has been observed to have therapeutic properties, including anticancer potential . Piperidine acts as a potential clinical agent against cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
It is known that piperidine derivatives can regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, etc . These compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Biochemical Pathways
Piperidine derivatives, including 4-(2-Ethoxyphenyl)piperidine, can affect multiple signaling pathways. These include Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota . These pathways play crucial roles in various physiological processes, including cell proliferation, apoptosis, inflammation, and immune response .
Pharmacokinetics
Piperidine derivatives are known to have bioavailability-enhancing abilities . They can alter gastrointestinal disorders and the bioavailability of several drugs . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(2-Ethoxyphenyl)piperidine.
Result of Action
The result of the action of 4-(2-Ethoxyphenyl)piperidine is likely to be similar to other piperidine derivatives. These compounds have been observed to have antioxidant, anti-apoptotic, anti-inflammatory, and anticancer properties . They can inhibit cell migration and induce cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Propiedades
IUPAC Name |
4-(2-ethoxyphenyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-15-13-6-4-3-5-12(13)11-7-9-14-10-8-11/h3-6,11,14H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFKGPKEVRALPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethoxyphenyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole](/img/structure/B3197443.png)
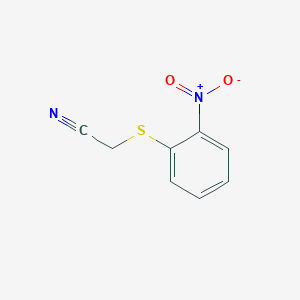


![methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3197459.png)
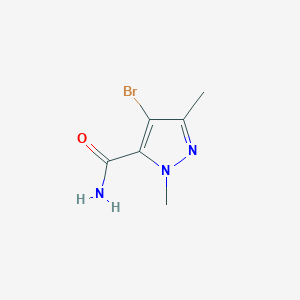
![N-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B3197478.png)
![2-(3,4-dimethylphenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3197488.png)
![2-(2,5-dimethylphenyl)-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3197496.png)
![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide](/img/structure/B3197509.png)
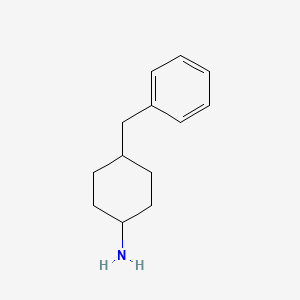
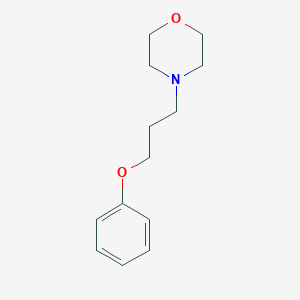
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3197528.png)
